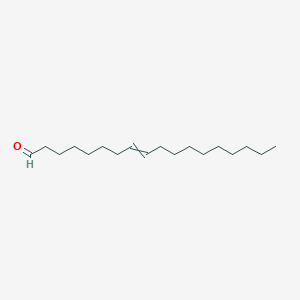
8-Octadecenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Octadecenal, also known as octadec-8-enal, is an organic compound with the molecular formula C18H34O. It is a long-chain aldehyde with a double bond located at the eighth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Octadecenal can be synthesized through several methods. One common approach involves the partial oxidation of oleic acid, a fatty acid found in various animal and vegetable fats and oils. The reaction typically requires a catalyst, such as potassium permanganate or chromium trioxide, under controlled conditions to ensure selective oxidation at the desired position .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-octadecene. This process involves the addition of a formyl group (CHO) to the double bond of 1-octadecene in the presence of a rhodium-based catalyst. The reaction is carried out under high pressure and temperature to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 8-Octadecenal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form octadecanoic acid using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound with hydrogen in the presence of a palladium catalyst yields 8-octadecanol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, such as amines or alcohols, under acidic or basic conditions
Major Products Formed:
Oxidation: Octadecanoic acid.
Reduction: 8-Octadecanol.
Substitution: Corresponding substituted products depending on the nucleophile used
Scientific Research Applications
While the search results do not directly provide comprehensive data tables and well-documented case studies specifically focusing on the applications of 8-Octadecenal, they do offer some insights into its properties, related compounds, and potential applications.
Chemical Properties and Occurrence
this compound is an 18-carbon aldehyde with a double bond at the 8th position . The PubChem entries provide basic chemical information, including its structure and physical properties . A mass spectrum of this compound is available, which can be useful for its identification in chemical analyses .
Related Research and Potential Applications
- Bed Bug Detection: Volatile organic compounds (VOCs) are being explored as environmentally friendly alternatives for bed bug detection . Some aldehydes, including (E)-2-octenal, have been identified as components of bed bug pheromones and secretions, suggesting that aldehydes, in general, can play a role in insect communication and detection .
- Insecticides: Research has explored the insecticidal activity of secondary metabolite products . While this compound is not specifically mentioned, this suggests a potential avenue for investigation.
- Semiochemicals: (Z)-8-Heptadecene, a compound similar in structure, has been identified as an electrophysiologically active compound in the plant Ophrys insectifera and its pollinator, suggesting a role as a semiochemical . Semiochemicals are involved in chemical communication between organisms .
General Applications of Aldehydes
While not specific to this compound, aldehydes, in general, are used in various applications:
- Fragrances: Many aldehydes possess strong odors and are used in the fragrance industry.
- Flavorings: Some aldehydes are used as flavoring agents in the food industry.
- Chemical Intermediates: Aldehydes are reactive compounds and can be used as building blocks in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 8-Octadecenal involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, binding to receptors and triggering various cellular responses. For example, in insects, it functions as a pheromone, influencing mating behavior and other physiological processes .
Comparison with Similar Compounds
Octadecanal: A saturated aldehyde with similar chain length but lacking the double bond.
Hexadecenal: A shorter-chain aldehyde with a double bond at the sixth carbon atom.
Nonadecenal: A longer-chain aldehyde with a double bond at the ninth carbon atom
Uniqueness: 8-Octadecenal is unique due to its specific double bond position, which imparts distinct chemical and biological properties. This structural feature allows it to participate in selective reactions and interact with specific biological targets, making it valuable in various applications .
Properties
CAS No. |
56554-94-0 |
|---|---|
Molecular Formula |
C18H34O |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
octadec-8-enal |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h10-11,18H,2-9,12-17H2,1H3 |
InChI Key |
QFCPYPVPYDUYQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















